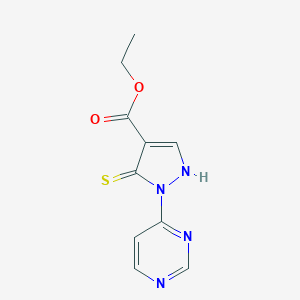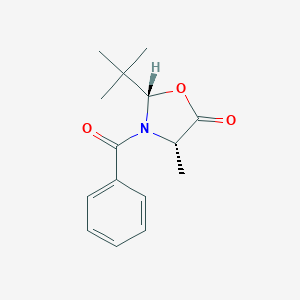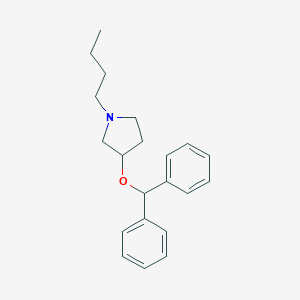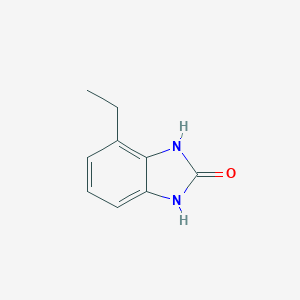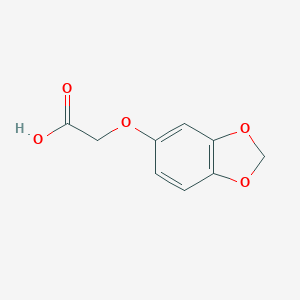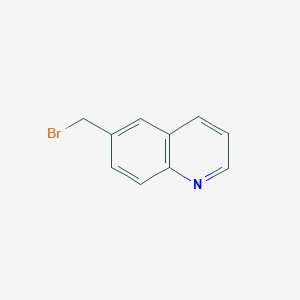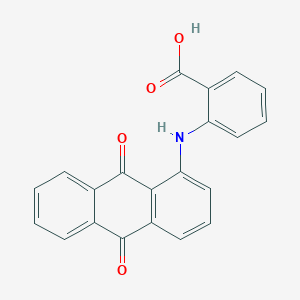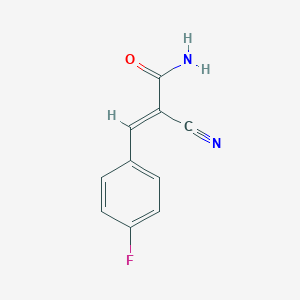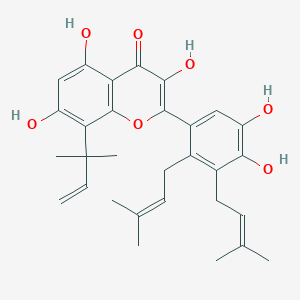
Broussoflavonol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Broussoflavonol C is a naturally occurring compound found in plants of the family Fabaceae. It is a type of flavonoid that has gained attention in recent years due to its potential therapeutic properties. Broussoflavonol C has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Broussoflavonol C, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has demonstrated potent growth-inhibitory activity towards estrogen receptor (ER)-negative breast cancer cells. In vitro studies reveal its ability to inhibit growth and induce differentiation of stem-like ER-negative breast cancer cells, such as SK-BR-3, more potently than anti-estrogen treatments like tamoxifen. It has been observed to decrease levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36, suggesting its potential for therapeutic application in breast cancer treatment (Guo et al., 2013), (Guo et al., 2013).
Tyrosinase Inhibition
Extracts from Broussonetia papyrifera, including Broussoflavonol C, have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis. These natural compounds have demonstrated inhibitory activity, suggesting potential applications in conditions related to melanin overproduction, such as hyperpigmentation (Zheng et al., 2008).
Anti-inflammatory and Insulin Sensitivity Improvement
Broussoflavonol C, specifically from Broussonetia papyrifera root bark extract, has shown potential in reducing inflammation in adipose tissue and improving insulin sensitivity. This effect is possibly mediated through the activation of AMP-activated protein kinase (AMPK). The extract has been found to inhibit pro-inflammatory responses, making it a candidate for therapeutic use in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).
Eigenschaften
CAS-Nummer |
104494-29-3 |
|---|---|
Produktname |
Broussoflavonol C |
Molekularformel |
C30H34O7 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3 |
InChI-Schlüssel |
HHTKCKAMIUFCSO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
Kanonische SMILES |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
Andere CAS-Nummern |
104494-29-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



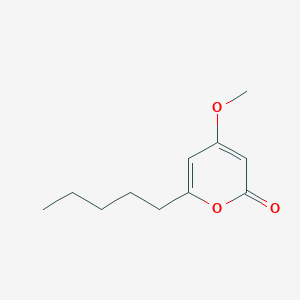
![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
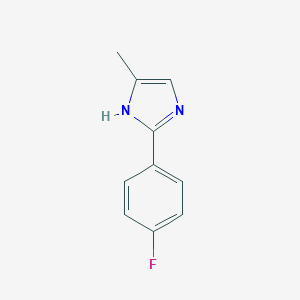
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
